Methyl 5-methyloxazole-2-carboxylate Methyl 5-methyloxazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 124999-43-5
VCID: VC20790610
InChI: InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3
SMILES: CC1=CN=C(O1)C(=O)OC
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol

Methyl 5-methyloxazole-2-carboxylate

CAS No.: 124999-43-5

Cat. No.: VC20790610

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyloxazole-2-carboxylate - 124999-43-5

Specification

CAS No. 124999-43-5
Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
IUPAC Name methyl 5-methyl-1,3-oxazole-2-carboxylate
Standard InChI InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3
Standard InChI Key UHCUNDMASKBAML-UHFFFAOYSA-N
SMILES CC1=CN=C(O1)C(=O)OC
Canonical SMILES CC1=CN=C(O1)C(=O)OC

Introduction

Chemical Properties and Structure

Structural Characteristics

Methyl 5-methyloxazole-2-carboxylate contains a five-membered heterocyclic oxazole ring with both nitrogen and oxygen atoms. This structure is characterized by a carboxylate group at the 2-position and a methyl substituent at the 5-position of the oxazole ring. This arrangement contributes significantly to its reactivity patterns and biological activity profile.

Chemical Reactivity

The reactivity of Methyl 5-methyloxazole-2-carboxylate is primarily governed by the presence of the oxazole ring and the carboxylate functional group. The compound can undergo various chemical transformations, including:

  • Hydrolysis of the ester group to yield the corresponding carboxylic acid

  • Nucleophilic substitution reactions

  • Reactions typical of heterocyclic systems containing nitrogen

These reactive properties make it a versatile intermediate in organic synthesis, particularly for creating more complex structures with potential biological activity.

Synthesis Methods

Scale-Up Considerations

For larger-scale production, considerations regarding reagent selection, reaction conditions, and purification methods become increasingly important. The choice of solvents, temperature control, and reaction time optimization are critical factors in achieving good yields while maintaining product quality. Industrial production would likely focus on cost-effective processes while maintaining product purity.

Biological Activities and Applications

Pharmaceutical Applications

Methyl 5-methyloxazole-2-carboxylate has shown significant potential in pharmaceutical applications. The compound serves as a key intermediate in the production of oxazole-based drugs, which are being explored for various therapeutic uses . Its structural features allow it to:

  • Mimic natural substrates or inhibitors in biological systems

  • Serve as a building block for synthesizing derivatives with enhanced biological properties

  • Contribute to the development of compounds with potential therapeutic applications

Antimicrobial Properties

Research indicates that Methyl 5-methyloxazole-2-carboxylate may possess antifungal properties, making it a candidate for agricultural applications, particularly in controlling plant pathogens. This biological activity could be attributed to the compound's structural features that enable it to interact with specific targets in fungal cells.

Research Applications in Medicinal Chemistry

The compound is utilized in organic chemistry research for constructing complex heterocyclic structures, aiding in the discovery of new bioactive molecules. Its importance in medicinal chemistry is highlighted by its role in drug discovery and development processes . The oxazole-based compounds derived from this intermediate are explored for their:

  • Antimicrobial activities

  • Anti-inflammatory properties

  • Potential anticancer effects

These diverse applications underscore the significance of Methyl 5-methyloxazole-2-carboxylate as a valuable chemical entity in research and development.

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with Methyl 5-methyloxazole-2-carboxylate, including:

  • 5-Methyloxazole-2-carboxylic acid (CAS: 45676-69-5): The free acid form of the compound, which lacks the methyl ester group

  • Ethyl 5-methyloxazole-2-carboxylate: The ethyl ester analogue, which differs only in the alkyl group of the ester function

These structural analogues may exhibit similar reactivity patterns but potentially different biological activities depending on their specific structural features.

Isoxazole vs. Oxazole Derivatives

While Methyl 5-methyloxazole-2-carboxylate contains an oxazole ring, similar compounds with isoxazole rings (such as Methyl 5-methylisoxazole-3-carboxylate) demonstrate the importance of ring isomerism in determining chemical and biological properties. These isomeric structures may interact differently with biological targets despite their similar chemical compositions .

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on exploring structure-activity relationships by synthesizing derivatives of Methyl 5-methyloxazole-2-carboxylate with various substitutions on the oxazole ring. Such studies would help identify structural features critical for specific biological activities and could lead to the development of more potent compounds for pharmaceutical applications.

Mechanism of Action Studies

Understanding the precise mechanisms by which this compound and its derivatives exert their biological effects would provide valuable insights for drug development. Research into the molecular targets and cellular pathways affected by these compounds would enhance their potential therapeutic applications.

Expanded Application Areas

Exploring additional applications of Methyl 5-methyloxazole-2-carboxylate in fields beyond current uses could reveal new opportunities. Potential areas include material science, catalysis, and environmental applications, where heterocyclic compounds often demonstrate unique properties.

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